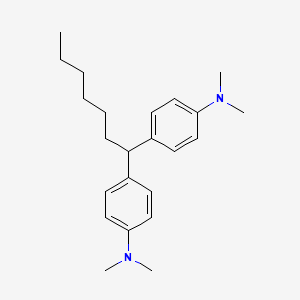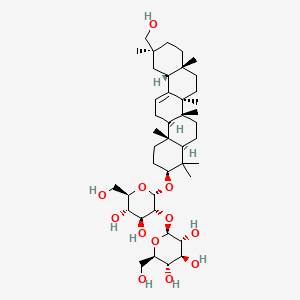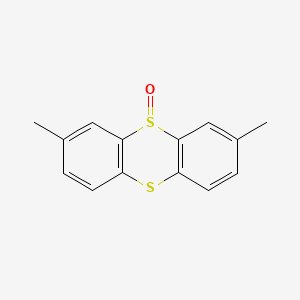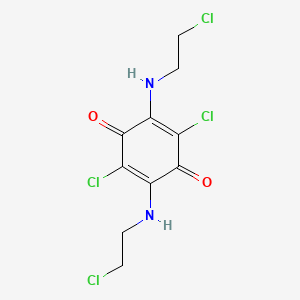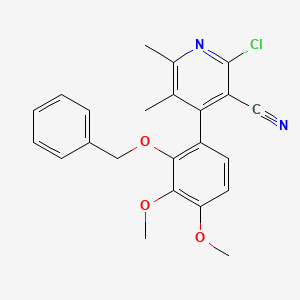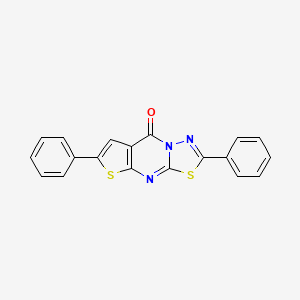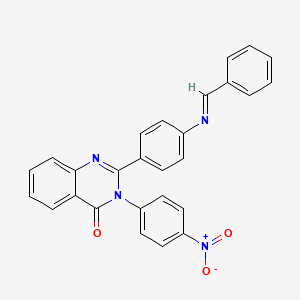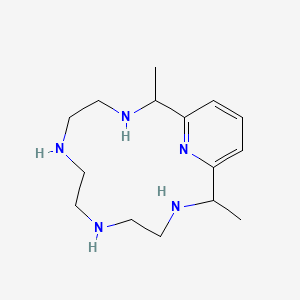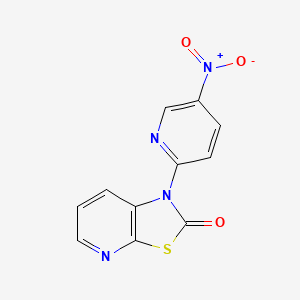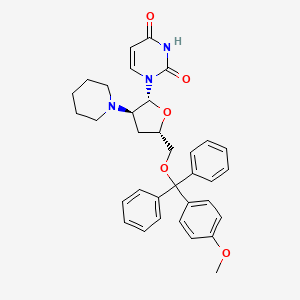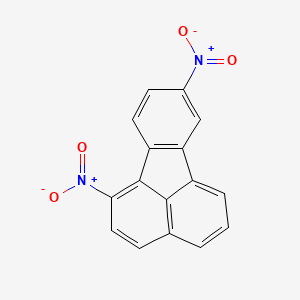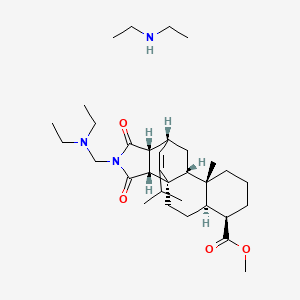
Bis(4-nonylphenyl) phenyl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 139138 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. While specific details about this compound are not widely available, it is known to be part of the National Cancer Institute’s Developmental Therapeutics Program, which focuses on identifying and developing new cancer treatments.
Preparation Methods
The preparation methods for NSC 139138 are not explicitly detailed in available literature. general synthetic routes for similar compounds often involve multi-step organic synthesis processes. These processes typically include:
Selection of Starting Materials: Choosing appropriate starting materials that contain the necessary functional groups.
Reaction Conditions: Utilizing specific reaction conditions such as temperature, pressure, and catalysts to facilitate the desired chemical transformations.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Industrial production methods for such compounds usually involve scaling up these laboratory procedures while ensuring safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
NSC 139138, like many organic compounds, can undergo various chemical reactions. Some common types of reactions include:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the gain of electrons and can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may be utilized in studies involving cellular processes and molecular interactions.
Medicine: As part of the National Cancer Institute’s Developmental Therapeutics Program, it is being investigated for its potential anticancer properties.
Industry: It could be used in the development of new materials or chemical products.
Mechanism of Action
The specific mechanism of action for NSC 139138 is not well-documented. compounds in the same category often exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. These interactions can lead to changes in cellular processes and pathways, ultimately affecting cell function and behavior.
Comparison with Similar Compounds
NSC 139138 can be compared with other compounds in the National Cancer Institute’s Developmental Therapeutics Program. Similar compounds include:
NSC 123456: Known for its potential anticancer properties.
NSC 654321: Studied for its effects on cellular processes.
NSC 789012: Investigated for its role in molecular interactions.
What sets NSC 139138 apart is its unique chemical structure and the specific pathways it may target, making it a valuable compound for further research and development.
Properties
CAS No. |
20227-30-9 |
|---|---|
Molecular Formula |
C36H51O3P |
Molecular Weight |
562.8 g/mol |
IUPAC Name |
bis(4-nonylphenyl) phenyl phosphite |
InChI |
InChI=1S/C36H51O3P/c1-3-5-7-9-11-13-16-20-32-24-28-35(29-25-32)38-40(37-34-22-18-15-19-23-34)39-36-30-26-33(27-31-36)21-17-14-12-10-8-6-4-2/h15,18-19,22-31H,3-14,16-17,20-21H2,1-2H3 |
InChI Key |
ZGLHIOTXRPICRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=C(C=C3)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


